Glycyl-L-tyrosine hydrate
Description
Significance of Dipeptides in Chemical and Biological Systems
Dipeptides, the simplest form of peptides, consist of two amino acids linked by a single peptide bond. numberanalytics.com Despite their structural simplicity, they play crucial roles in numerous chemical and biological processes. In biological systems, dipeptides are involved in protein synthesis, nutrient absorption, and can act as bioactive molecules with specific functions. ontosight.ai They are recognized as important tools in biochemical research for studying protein structure, function, and interactions. numberanalytics.com Furthermore, the thermodynamic properties of aqueous dipeptide systems are studied to model the properties of more complex aqueous protein systems. cdnsciencepub.com The stability of peptide bonds at high temperatures is a key area of research, with implications for understanding the survival of organic matter in hydrothermal systems. elsevierpure.com
The stereochemistry of dipeptides, determined by the configuration of their constituent amino acids, is a critical factor influencing their biological activity. numberanalytics.com The presence of L-amino acids, for instance, is often essential for interaction with specific enzymes and receptors. numberanalytics.com In the realm of chemical synthesis, various methods, including solution-phase, solid-phase, and enzymatic synthesis, have been developed to produce dipeptides for research and potential therapeutic applications. numberanalytics.com
Overview of Glycyl-L-Tyrosine Hydrate (B1144303) as a Model Dipeptide
Glycyl-L-tyrosine hydrate serves as an excellent model dipeptide for a variety of scientific investigations. It is a white to almost white crystalline powder. vulcanchem.comtcichemicals.com Its well-defined structure allows researchers to study fundamental aspects of peptide chemistry and biology. The presence of the aromatic tyrosine residue provides a chromophore, facilitating spectroscopic analysis.
The compound typically exists as a dihydrate, meaning it incorporates two water molecules into its crystal structure, which can influence its solubility and stability. cymitquimica.com This hydrated form is of particular interest in studies of protein hydration and the role of water in biological systems. Due to the low solubility of free tyrosine, Glycyl-L-tyrosine, with its enhanced solubility and stability in water, is often used as a source of tyrosine in research settings, such as in cell culture media. chemicalbook.comajinomotocellistkorea.com
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₅ | nih.gov |
| Molecular Weight | 256.25 g/mol | nih.gov |
| Appearance | White to almost white crystalline powder | vulcanchem.comtcichemicals.com |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate | nih.gov |
Scope and Objectives of Research on this compound
Research on this compound is multifaceted, with objectives spanning from fundamental chemical physics to applied biosciences. A primary focus is the detailed characterization of its solid-state structure and thermodynamic properties. Techniques such as X-ray diffraction are employed to determine its crystal structure. google.comgoogle.com Calorimetric studies provide data on its heat capacity and enthalpy of formation, which are crucial for understanding its stability and interactions in solution. cdnsciencepub.comresearchgate.net
Another significant area of research involves its behavior in aqueous solutions. Scientists investigate its solubility, dissociation constants, and interactions with other molecules. researchgate.netresearchgate.netnih.gov These studies are vital for understanding its bioavailability and its role as a nutrient source. For instance, research has shown that parenterally administered Glycyl-L-tyrosine can effectively maintain tyrosine levels in the body. nih.gov
Furthermore, this compound is utilized as a substrate in enzymatic studies to probe the mechanisms of peptide bond cleavage by proteases and peptidases. myskinrecipes.com Its synthesis is also an active area of investigation, with researchers developing efficient and high-purity production methods. epo.orggoogle.com These synthetic efforts are important for ensuring a reliable supply of the compound for research and potential future applications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTGMUQZDXXXDC-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Historical Development of Glycyl-L-Tyrosine Synthesis
Early methods for the synthesis of dipeptides like Glycyl-L-tyrosine laid the groundwork for more refined techniques. One of the foundational approaches involved the acylation of L-tyrosine with a protected and activated glycine (B1666218) derivative. A historically significant route is the acyl chloride-based method, which involves the initial preparation of an N-haloacetylated tyrosine intermediate. For instance, a method for producing N-haloacetyl-L-tyrosine by the direct haloacetylation of L-tyrosine was reported in the Journal of Organic Chemistry in 1953. google.com This intermediate is then subjected to ammonolysis to yield the final dipeptide. Another early approach involved the condensation of a protected glycine derivative with an L-tyrosine ester, followed by the removal of the protecting groups. google.com These initial methods, while effective, often faced challenges such as harsh reaction conditions, moderate yields, and the need for extensive purification steps. chemicalbook.com
Acyl Chloride Based Approaches for Glycyl-L-Tyrosine Preparation
The use of acyl chlorides, specifically chloroacetyl chloride, represents a prominent and widely utilized strategy for the synthesis of Glycyl-L-tyrosine. This approach is favored for its use of readily available and inexpensive starting materials, making it suitable for industrial-scale production. google.com
The cornerstone of this method is the synthesis of N-chloroacetyl-L-tyrosine. This is typically achieved by reacting L-tyrosine with chloroacetyl chloride in an alkaline aqueous medium. The reaction is generally carried out at low temperatures, often between -5°C and 10°C, to control the reactivity of the acyl chloride and minimize side reactions. A variety of inorganic bases, such as sodium hydroxide (B78521), are used to maintain the alkaline pH necessary for the acylation of the amino group of L-tyrosine. google.comgoogle.com The N-chloroacetyl-L-tyrosine intermediate is then isolated, often by acidification of the reaction mixture, which causes the product to precipitate. google.com
The subsequent step involves the conversion of the N-chloroacetyl-L-tyrosine intermediate to Glycyl-L-tyrosine through ammonolysis. This is typically accomplished by treating the intermediate with a concentrated aqueous solution of ammonia (B1221849). The reaction displaces the chlorine atom with an amino group, forming the desired dipeptide. In some variations, ammonium (B1175870) bicarbonate is used as a catalyst in the ammonolysis step. google.com
Several modifications to the acyl chloride method have been explored to optimize the yield and purity of N-chloroacetyl-L-tyrosine and, consequently, Glycyl-L-tyrosine. These variations often involve the use of different solvent systems and bases. For instance, the reaction can be performed in a biphasic system, such as toluene (B28343) and water, to facilitate the reaction and separation process. google.comgoogle.com The choice of base and its concentration, as well as the precise control of pH and temperature, are critical parameters that have been adjusted to improve the efficiency of the N-acetylation step.
The following table summarizes various reaction conditions for the preparation of the N-chloroacetyl-L-tyrosine intermediate:
| L-Tyrosine (g) | Chloroacetyl Chloride Solution | Base(s) | Solvent(s) | Temperature (°C) | Yield (%) | Purity (%) |
| 100 | 300g (50% in toluene) | 5mol/L Sodium Hydroxide | Toluene, Water | < 4 | 69.54 | 97.10 |
| 100 | 300g (50% in toluene) | 5mol/L Sodium Hydroxide | Toluene, Water | < 3 | 68.55 | 96.80 |
| 100 | 300g (64% in toluene) | 40g Sodium Hydroxide, 300g Sodium Carbonate | Water, Ethyl Acetate | 5 | 81.98 | 99.19 |
| 100 | 256g (67% in toluene) | 40g Sodium Hydroxide, 291.5g Sodium Carbonate | Water, Ethyl Acetate | 10 | 82.90 | 99.21 |
| 100 | 246g (72% in toluene) | 40g Sodium Hydroxide, 260g Sodium Carbonate | Water, Ethyl Acetate | 9 | 84.08 | 99.30 |
For the ammonolysis step, a notable variation involves carrying out the reaction with concentrated ammonia water without the use of a catalyst, which can simplify the purification process. google.com After the reaction, excess ammonia is removed under reduced pressure, and the Glycyl-L-tyrosine is isolated by recrystallization from water. google.com
Contemporary High-Yield Synthesis of Glycyl-L-Tyrosine Hydrate (B1144303)
More recent developments in the synthesis of Glycyl-L-tyrosine hydrate have focused on improving efficiency, yield, and environmental friendliness. A prominent contemporary method involves the use of a key intermediate, glycyl chloride hydrochloride, which is reacted directly with L-tyrosine. google.comchemicalbook.com
Glycyl chloride hydrochloride is prepared from glycine and a chlorinating agent, typically thionyl chloride. google.comchemicalbook.com This reaction converts the carboxylic acid group of glycine into a more reactive acyl chloride, which is stabilized as the hydrochloride salt. This intermediate is crucial for the subsequent high-yield coupling with L-tyrosine. chemicalbook.com
The reaction of glycyl chloride hydrochloride with L-tyrosine is carried out in an aqueous solution in the presence of a de-acidifying agent or base to neutralize the hydrochloric acid formed during the reaction. google.comchemicalbook.com Various bases and solvent systems have been employed to optimize this reaction, leading to high yields of Glycyl-L-tyrosine.
The following table details different reaction conditions for the synthesis of Glycyl-L-tyrosine using glycyl chloride hydrochloride:
| L-Tyrosine (Kg) | Glycyl Chloride Hydrochloride (Kg) | Base | Solvent(s) | Temperature (°C) | Crude Yield (%) |
| 1.0 | 1.1 | Potassium Carbonate (3.8 Kg) | Water (8.0 Kg) | 0-5 | 88 |
| 1.0 | 1.1 | Triethylamine (2.8 Kg) | Water (8.0 Kg), Ethanol (B145695) (2.0 Kg) | 0-15 | 90 |
| 1.0 | 1.1 | N-methylmorpholine (2.8 Kg) | Water (8.0 Kg), DMF or THF (2.0 Kg) | 10-25 | 82 |
This contemporary approach offers several advantages, including high yields, operational simplicity, lower cost, and reduced environmental impact compared to earlier methods. google.comchemicalbook.com The direct coupling of the key intermediate with L-tyrosine in an aqueous medium represents a more streamlined and efficient pathway for the large-scale production of this compound. chemicalbook.com
Optimization of Reaction Parameters for Glycyl-L-Tyrosine Formation
The efficient chemical synthesis of Glycyl-L-tyrosine hinges on the careful optimization of several key reaction parameters to maximize yield and purity. A prevalent method involves the acylation of L-tyrosine with a glycine derivative, such as chloroacetyl chloride, followed by ammonolysis. nbinno.comgoogle.com The optimization of this process focuses on temperature, pH, reactant ratios, and the choice of solvents and bases.
Temperature Control: Temperature is a critical parameter throughout the synthesis. During the initial acylation of L-tyrosine with chloroacetyl chloride, the reaction temperature is typically maintained at a low level, often between -10°C and 10°C. google.com For instance, one method involves cooling the reaction mixture to between -5°C and 0°C before the dropwise addition of reactants, ensuring the temperature is kept below 5°C throughout the addition. nbinno.com Another protocol specifies cooling to -10°C and controlling the temperature within 10°C during the addition of glycyl chloride hydrochloride, followed by an insulation reaction for 3-5 hours at temperatures ranging from 0-25°C depending on the base used. google.com
pH Management: The pH of the reaction medium is crucial, particularly during the acylation step, which is performed under alkaline conditions. Maintaining a pH range of 12 to 12.5 has been found to be effective. nbinno.com Following the reaction, the pH is adjusted to an acidic range of 4.3-5.0 to facilitate the precipitation and isolation of the crude product. google.com
Reactant Ratios and Solvents: The molar ratio of reactants significantly influences the reaction outcome. In the ammonolysis step, where N-chloroacetyl-L-tyrosine is converted to Glycyl-L-tyrosine, the ratio of the precursor to concentrated ammonia water is optimized. A mass-to-volume ratio of 1:5 to 1:20 (g/mL) has been established as effective. google.com The choice of solvent and base is also pivotal. The reaction can be carried out in an aqueous solution or a mixed solvent system containing organic solvents like ethanol, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). google.com Various bases, including potassium carbonate, triethylamine, and N-methylmorpholine, are used to facilitate the reaction, with the choice of base impacting the optimal reaction temperature and duration. google.com
The following table summarizes the optimized parameters from various chemical synthesis protocols for Glycyl-L-tyrosine.
| Parameter | Optimized Condition | Reactants | Base Used | Yield (%) | Reference |
| Temperature | Cooled to -5°C, reaction at 0-5°C for 3-5 hours | L-Tyrosine, Glycyl chloride hydrochloride | Potassium carbonate | 88% (Crude) | google.com |
| Temperature | Cooled to -10°C, reaction at 0-15°C for 3-5 hours | L-Tyrosine, Glycyl chloride hydrochloride | Triethylamine | 90% (Crude) | google.com |
| Temperature | Cooled to -10°C, reaction at 10-25°C for 3-5 hours | L-Tyrosine, Glycyl chloride hydrochloride | N-Methylmorpholine | 82% (Crude) | google.com |
| pH | 12.0 - 12.5 during acylation | L-Tyrosine, Chloroacetyl chloride | Sodium hydroxide | Not specified | nbinno.com |
| Reactant Ratio | 1:5 to 1:20 (g/mL) of N-chloroacetyl-L-tyrosine to concentrated ammonia | N-chloroacetyl-L-tyrosine, Ammonia | None (direct ammonolysis) | 75-85% (Crude) | google.com |
Enzymatic Synthesis Routes of Glycyl-L-Tyrosine
Enzymatic synthesis offers a promising alternative to chemical methods, potentially providing higher specificity and milder reaction conditions. However, the enzymatic production of Glycyl-L-tyrosine faces a significant challenge: the thermodynamic equilibrium often favors hydrolysis of the peptide bond over its synthesis in aqueous environments. google.com Consequently, research has focused on shifting this equilibrium towards synthesis by using modified substrates, non-aqueous solvent systems, and specific enzymes.
One notable approach involves the use of proteases that are stable in organic solvents. Research has demonstrated the synthesis of a Glycyl-L-tyrosine precursor, carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH2), using the PST-01 protease from Pseudomonas aeruginosa PST-01. researchgate.net This enzyme exhibits high stability in organic solvents, which can suppress water-dependent hydrolysis. The reaction conditions were optimized, finding that a medium containing 60% (v/v) dimethylsulfoxide (DMSO) was effective. The optimal temperature and pH for achieving a high equilibrium yield were determined to be 40°C and 7.0, respectively. Under these conditions, a maximum equilibrium yield of 81.9% for the precursor was achieved. researchgate.net
The mechanism of protease-catalyzed peptide synthesis is the reverse of hydrolysis and proceeds through an acyl-enzyme intermediate. nih.gov Enzymes like carboxypeptidase A, which typically catalyze the hydrolysis of Glycyl-L-tyrosine, have been studied extensively. At low pH, the dipeptide undergoes hydrolysis via a nucleophilic mechanism that forms a stable acyl-enzyme complex. nih.gov Understanding this mechanism is key to manipulating reaction conditions to favor the synthetic pathway. While direct enzymatic synthesis of Glycyl-L-tyrosine on an industrial scale remains challenging, these chemoenzymatic strategies using protected amino acids and organic solvent systems represent a significant area of ongoing research. google.com
| Enzyme | Precursors | Solvent System | Temperature (°C) | pH | Max. Yield (%) | Product | Reference |
| PST-01 Protease | Carbobenzoxy-glycine, L-tyrosine amide | 60% (v/v) DMSO | 40 | 7.0 | 81.9 | Cbz-Gly-Tyr-NH2 | researchgate.net |
Purification Techniques for this compound
The purification of this compound from the reaction mixture is essential to achieve the high purity required for its applications. The primary methods employed are recrystallization and column chromatography. google.comchemicalbook.com
Recrystallization: This is the most common method for purifying the crude product. Water is a frequently used solvent for recrystallization due to the high solubility of Glycyl-L-tyrosine. google.comchemicalbook.com The process involves dissolving the crude product in hot water, followed by cooling to induce crystallization. One detailed protocol specifies dissolving the residue in purified water and allowing it to crystallize overnight in a refrigerator. google.com This method is effective in removing many impurities and can yield a product with an HPLC purity of ≥98.0%. google.com
For achieving pharmaceutical-grade purity (≥99.5%), a more refined recrystallization process may be employed, often involving a mixed-solvent system. nbinno.comgoogle.com A common approach is the use of a water-ethanol mixture. nih.gov In one optimized process, the crude product is dissolved in water, and ethanol is added dropwise to the filtrate. The solution is then cooled to a lower temperature, such as -2±2°C, and held for several hours to ensure complete crystallization. google.com This technique has been shown to improve the HPLC purity to over 99.8%. google.com
Column Chromatography: For syntheses where recrystallization alone is insufficient to remove all impurities, column chromatography using a resin column is utilized. chemicalbook.com This technique separates compounds based on their differential adsorption to the stationary phase. However, it is noted that this method can be more complex and may not be as suitable for large-scale industrial applications compared to optimized recrystallization processes. chemicalbook.com A Chinese patent describes an optimized process that specifically replaces WA-30 column chromatography with a direct recrystallization from water, which was found to improve both the yield and purity while reducing costs. google.com
The following table details the outcomes of different purification techniques.
| Purification Method | Solvent(s) | Purity Achieved (HPLC) | Yield (%) | Reference |
| Recrystallization | Water | ≥98.0% | 75-85% | google.com |
| Refining Process (Recrystallization) | Water and Ethanol | ≥99.5% | 80-90% | google.com |
| Column Chromatography | Resin Column | Not specified | Not specified | chemicalbook.com |
Structural Elucidation and Solid State Characterization
Polymorphism and Hydration States of Glycyl-L-Tyrosine
Glycyl-L-tyrosine is known to exist in hydrated crystalline forms, primarily as a dihydrate. Research has identified at least two distinct polymorphic forms of the dihydrate, which differ in their crystal structures and can be obtained under different crystallization conditions. google.com
Two polymorphic forms of Glycyl-L-tyrosine dihydrate have been characterized and designated as Crystal Structure A and Crystal Structure B. google.com These forms can be selectively produced by controlling the crystallization solvent.
Crystal Structure A is reliably formed when Glycyl-L-tyrosine is crystallized from a water-ethanol mixed solvent. google.com The presence of ethanol (B145695) in the crystallization medium is a key factor in obtaining this specific polymorph.
Crystal Structure B is produced with high reproducibility when crystallization occurs from an aqueous solution without the presence of an organic co-solvent. google.com Specifically, crystallization from water at low temperatures (0 to 5°C) for an extended period (e.g., over 20 hours) yields this distinct crystal form. google.com
The two polymorphs exhibit different spectra in solid-state analyses, confirming their distinct crystal lattice arrangements. google.com
Detailed research findings and crystallographic data for a stable trihydrate crystal form of Glycyl-L-tyrosine were not available in the public scientific literature reviewed for this article. The dihydrate is the most commonly reported and characterized hydrated state.
While the preparation of Glycyl-L-tyrosine dihydrate involves a drying step, specific studies characterizing the crystal structure or properties of partially dehydrated intermediates were not found in the reviewed literature.
Crystallographic Analysis
Crystallographic techniques are essential for the definitive elucidation of the three-dimensional structure of crystalline solids. Both single-crystal and powder X-ray diffraction methods are fundamental to this analysis.
Although a reference to the crystal structure of N-glycyl-L-tyrosine dihydrate being disclosed in Crystal Structure Communications, 1, 301 (1972) exists, detailed parameters from this single-crystal X-ray diffraction study, such as unit cell dimensions, space group, and specific hydrogen bond networks, were not accessible in the databases reviewed for this article. google.com
Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and distinguishing between polymorphs. The two known dihydrate polymorphs of Glycyl-L-tyrosine, Crystal Structure A and Crystal Structure B, are clearly differentiated by their unique PXRD patterns. google.com
The characteristic diffraction peaks for each polymorph, represented by the diffraction angle 2θ° and the relative intensity (% I/I₀), provide a definitive fingerprint for each crystal form.
Crystal Structure A , obtained from a water-ethanol mixture, displays a distinct powder X-ray diffraction pattern with its most intense peak at a diffraction angle of 23.84°. google.com The detailed diffraction data are provided in the table below.
PXRD Data for Glycyl-L-tyrosine Dihydrate - Crystal Structure A google.com
| Diffraction Angle (2θ°) | Relative Intensity (% I/I₀) |
|---|---|
| 7.96 | 22 |
| 15.20 | 26 |
| 15.86 | 16 |
| 18.92 | 26 |
| 19.96 | 14 |
| 21.16 | 54 |
| 21.52 | 24 |
| 23.08 | 17 |
| 23.84 | 100 |
| 26.44 | 17 |
| 27.08 | 22 |
| 28.88 | 20 |
| 31.64 | 20 |
| 33.72 | 9 |
Crystal Structure B , which is crystallized from water, shows a different PXRD pattern. Its most intense peak is observed at 11.24°, clearly distinguishing it from Crystal Structure A. google.com The full diffraction pattern is detailed in the following table.
PXRD Data for Glycyl-L-tyrosine Dihydrate - Crystal Structure B
| Diffraction Angle (2θ°) | Relative Intensity (% I/I₀) |
|---|---|
| 7.36 | 16 |
| 9.48 | 17 |
| 10.12 | 23 |
| 11.24 | 100 |
| 13.80 | 14 |
| 14.72 | 19 |
| 15.32 | 58 |
| 22.16 | 59 |
| 22.56 | 37 |
| 23.08 | 56 |
| 25.56 | 31 |
| 26.84 | 28 |
| 28.76 | 39 |
| 29.72 | 38 |
| 33.12 | 22 |
These distinct PXRD patterns are fundamental for quality control and phase analysis in the handling and production of Glycyl-L-tyrosine dihydrate. google.com
Thermal and Hygroscopic Behavior
The solid-state stability of a hydrated pharmaceutical compound is critically influenced by environmental factors such as temperature and humidity. For Glycyl-L-tyrosine hydrate (B1144303), its behavior under varying thermal and hygroscopic conditions is a key aspect of its physical characterization. The presence of water molecules within the crystal lattice can lead to specific phase transitions as a function of ambient water vapor pressure and temperature.
Glycyl-L-tyrosine hydrate is recognized as a hygroscopic material, meaning it can absorb moisture from the surrounding environment. The interaction with water vapor can lead to changes in the crystalline structure and the hydration state of the compound. While the hygroscopic nature of amino acids and peptides is a known phenomenon, detailed studies specifically outlining the humidity-dependent phase transitions of this compound are not extensively available in the public domain.
Generally, for hydrated crystals, changes in relative humidity (RH) can induce transformations between different hydrate forms or between a hydrate and an anhydrous form. These transitions occur at specific critical relative humidity values for a given temperature. Such phase changes would be expected to alter the material's physical properties, including its stability and dissolution characteristics. However, specific data from dynamic vapor sorption (DVS) or related techniques that would quantify the critical RH values and the nature of any phase transitions for this compound are not readily found in published literature.
The stability of the hydrate form of Glycyl-L-tyrosine is also dependent on temperature. As the temperature is increased, the water molecules within the crystal lattice gain thermal energy and may be released, a process known as dehydration. This can result in a phase transition to a lower hydrate or an anhydrous crystalline form, or potentially to an amorphous state.
The specific temperatures at which these transitions occur are characteristic of the compound and the strength of the water binding within the crystal structure. Techniques such as differential scanning calorimetry (DSC) and hot-stage microscopy are typically employed to investigate these temperature-dependent phase transitions. However, detailed studies providing specific transition temperatures or a phase diagram for this compound under different temperature and humidity conditions are not widely reported in the scientific literature.
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are fundamental techniques for studying the thermal stability and decomposition of materials, including hydrated compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating exothermic or endothermic events.
For a hydrated compound like this compound, a TGA thermogram would be expected to show distinct mass loss steps corresponding to the removal of water molecules of hydration. The temperature range over which this dehydration occurs provides information about the thermal stability of the hydrate. Subsequent mass loss at higher temperatures would correspond to the thermal decomposition of the dipeptide itself. DTA would reveal the energetic nature of these processes, with dehydration typically being an endothermic event.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within a compound. For this compound, these methods can be used to identify functional groups, characterize the peptide backbone, and probe the influence of the crystalline environment and hydration on the molecular vibrations.
Infrared spectroscopy of this compound would reveal characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. The presence of water of hydration is typically indicated by broad absorption bands in the O-H stretching region (around 3200-3500 cm⁻¹). The peptide backbone gives rise to characteristic amide bands, including the amide I band (primarily C=O stretching) around 1650 cm⁻¹ and the amide II band (N-H bending and C-N stretching) around 1550 cm⁻¹.
The aromatic side chain of the tyrosine residue also has distinct vibrational modes. The IR spectrum provides a fingerprint of the molecule, which can be used for identification and to study intermolecular interactions, such as hydrogen bonding involving the water molecules, the peptide backbone, and the functional groups of the amino acid residues.
Due to the lack of specific, publicly available experimental IR spectra with peak assignments for this compound, the following table provides a general representation of the expected vibrational modes based on the known spectroscopy of dipeptides containing glycine (B1666218) and tyrosine.
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment (Illustrative) |
| 3200-3500 | O-H stretching (water of hydration), N-H stretching (amine and amide) |
| 3000-3100 | C-H stretching (aromatic and aliphatic) |
| ~1650 | Amide I (C=O stretching of peptide bond) |
| ~1550 | Amide II (N-H bending and C-N stretching) |
| 1500-1600 | C=C stretching (aromatic ring) |
| 1400-1450 | CH₂ scissoring |
| ~1400 | COO⁻ symmetric stretching |
| ~1240 | Amide III (C-N stretching and N-H bending) |
| ~830 | Aromatic C-H out-of-plane bending (para-substituted ring) |
This table is for illustrative purposes and represents general frequency ranges for the functional groups present in Glycyl-L-tyrosine. Specific peak positions for the hydrate may vary.
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals from the aromatic ring of the tyrosine residue. The ring breathing modes of the para-substituted benzene (B151609) ring are typically prominent in the Raman spectrum.
The peptide backbone vibrations, particularly the amide I and amide III bands, are also observable in the Raman spectrum and can provide information about the secondary structure. The C-H stretching vibrations of the aliphatic and aromatic groups, as well as the vibrations of the carboxylate group, would also contribute to the Raman spectrum.
As with IR spectroscopy, specific experimental Raman data with detailed peak assignments for this compound is not widely available. The following table illustrates the expected vibrational modes based on the general characteristics of similar dipeptides.
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment (Illustrative) |
| 3050-3070 | Aromatic C-H stretching |
| 2900-3000 | Aliphatic C-H stretching |
| ~1660 | Amide I (C=O stretching) |
| 1600-1620 | Aromatic ring stretching |
| ~1450 | CH₂ deformation |
| ~1260 | Amide III |
| ~1170 | Aromatic C-H in-plane bending |
| ~1000 | Symmetric ring breathing (tyrosine) |
| ~830-850 | Fermi resonance doublet of tyrosine ring |
This table is for illustrative purposes and represents general frequency ranges for the functional groups present in Glycyl-L-tyrosine. Specific peak positions for the hydrate may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. In the context of this compound, NMR studies, particularly in the solid state, are invaluable for elucidating its three-dimensional structure and intermolecular interactions.
Solid-State NMR Investigations
Solid-state NMR (ssNMR) spectroscopy is an essential tool for the atomic-level characterization of solid materials, such as crystalline and amorphous powders, where solution-state NMR is not applicable. For this compound, a crystalline solid, ssNMR can provide a wealth of information that is complementary to data obtained from X-ray diffraction. While X-ray crystallography provides a time-averaged picture of the electron density in a crystal, ssNMR is sensitive to the local chemical environment of individual atomic nuclei.
The application of ssNMR to peptides like this compound can reveal details about molecular conformation, packing, and dynamics in the solid state. Key nuclei that are typically probed in peptides are ¹³C, ¹⁵N, and ¹H. The chemical shifts of these nuclei are highly sensitive to the local electronic environment, which is influenced by factors such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
In the case of Glycyl-L-tyrosine dihydrate, two crystalline forms have been identified through X-ray powder diffraction, each resulting from different crystallization conditions (water versus a water-ethanol mixed solvent). google.com These polymorphic forms, while having the same chemical composition, will exhibit distinct ssNMR spectra due to differences in their crystal packing and intermolecular hydrogen bonding networks. These differences would be most apparent in the chemical shifts of the carbon and nitrogen atoms involved in the peptide backbone and the hydrogen bonding with water molecules.
Although specific experimental ssNMR data for this compound is not extensively reported in the literature, the expected ¹³C chemical shifts can be predicted based on data from its constituent amino acids, glycine and L-tyrosine, in the solid state. The solid-state environment typically leads to broader lines in NMR spectra compared to the solution state, due to anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like magic-angle spinning (MAS) are employed to average these anisotropic interactions and obtain higher resolution spectra.
A representative table of expected ¹³C solid-state NMR chemical shifts for this compound is presented below. These values are based on typical chemical shift ranges for glycine and tyrosine residues in peptides in the solid state. The actual experimental values would be sensitive to the specific polymorphic form and the precise molecular conformation and packing.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
|---|---|
| Glycine Cα | 40 - 45 |
| Glycine C=O | 170 - 175 |
| Tyrosine Cα | 55 - 60 |
| Tyrosine Cβ | 35 - 40 |
| Tyrosine Cγ (aromatic C-H) | 130 - 135 |
| Tyrosine Cδ (aromatic C-H) | 115 - 120 |
| Tyrosine Cε (aromatic C-OH) | 155 - 160 |
| Tyrosine Cζ (aromatic C-Cβ) | 125 - 130 |
| Tyrosine C=O | 175 - 180 |
Advanced ssNMR experiments, such as cross-polarization magic-angle spinning (CP-MAS), can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. Furthermore, two-dimensional correlation experiments can establish through-bond and through-space connectivities between different nuclei, providing crucial constraints for a complete structural determination. For instance, experiments that correlate the amide ¹⁵N with the alpha-carbon ¹³C can confirm the peptide bond and provide information about the backbone torsion angles.
Solution Chemistry and Thermodynamic Properties
Aqueous Solution Behavior of Glycyl-L-Tyrosine Hydrate (B1144303)
Glycyl-L-tyrosine hydrate exhibits significantly enhanced solubility in aqueous solutions compared to its constituent amino acid, L-tyrosine. This property is a key factor in its use in various research and biotechnological applications. The solubility of L-tyrosine in water at 25°C is notably low, approximately 0.479 g/L. chayon.co.kr In contrast, Glycyl-L-tyrosine demonstrates a much higher solubility of 36.9 g/L under the same conditions. chayon.co.kr This increased solubility is attributed to its polar peptide bonds and hydrated crystalline structure.
The dipeptide dissolves readily in water, particularly at neutral pH, without causing significant pH fluctuations. chayon.co.kr This stability in aqueous media makes it an effective and reliable source of tyrosine, for instance, in cell culture media where maintaining stable pH is critical. chayon.co.kr Its enhanced solubility and stability in water are significant advantages, as it can be easily absorbed and subsequently hydrolyzed by proteases in tissues to release free amino acids. chemicalbook.com
Thermodynamics of Dissolution and Hydration
The thermodynamic properties of this compound in solution provide fundamental insights into its stability and interactions. These characteristics are primarily investigated through calorimetric methods, which measure the heat changes associated with processes like dissolution and ionization.
The standard enthalpies of solution for crystalline Glycyl-L-tyrosine have been determined using direct calorimetry. researchgate.netresearchgate.netcardiosomatics.ru This experimental technique involves measuring the thermal effects when the dipeptide is dissolved in water and in aqueous solutions of potassium hydroxide (B78521) at a standard temperature of 298.15 K. researchgate.netresearchgate.net These calorimetric measurements are crucial for calculating the standard enthalpies of formation for the dipeptide and its subsequent dissociation products in an aqueous environment. researchgate.netresearchgate.net The data derived from these studies forms the basis for a comprehensive thermodynamic characterization of the molecule in solution.
Table 1: Summary of Calorimetric Studies on Glycyl-L-tyrosine
| Property Measured | Method | Conditions | Reference |
|---|---|---|---|
| Enthalpy of Solution | Direct Calorimetry | 298.15 K | researchgate.netresearchgate.netcardiosomatics.ru |
The behavior of Glycyl-L-tyrosine in water is heavily influenced by the hydration of its functional groups, or "reactivity centers." These centers include the terminal amino group (-NH3+), the carboxyl group (-COO-), the phenolic hydroxyl group (-OH) of the tyrosine side chain, and the peptide linkage (-CONH-). Water molecules form hydration shells around these polar and charged groups, which in turn affects their chemical properties. Research has connected the variation in the acidity of the functional groups to the extent and nature of their hydration. researchgate.net The interaction with the solvent shell modifies the electron distribution and stability of the ionic species, thereby influencing the dissociation constants (pKa values) of the molecule.
Acid-Base Equilibria and Proton Dissociation
As a dipeptide, Glycyl-L-tyrosine possesses three ionizable groups: the carboxylic acid group, the terminal amino group, and the phenolic hydroxyl group of the tyrosine residue. Its acid-base properties in aqueous solution are characterized by three distinct stepwise dissociation equilibria.
The dissociation constants for Glycyl-L-tyrosine have been determined through thermochemical studies. These values, expressed as pKa, indicate the pH at which 50% of a specific functional group is deprotonated. The reported standard pKa values at 298.15 K and zero ionic strength are pK₁⁰ = 3.03 (carboxyl group), pK₂⁰ = 8.35 (amino group), and pK₃⁰ = 10.25 (tyrosyl group). researchgate.net
Table 2: Stepwise Dissociation Constants (pKa) of Glycyl-L-tyrosine at 298.15 K
| Equilibrium | Functional Group | pKa Value |
|---|---|---|
| H₃L⁺ ⇌ H₂L + H⁺ | Carboxyl | 3.03 ± 0.05 |
| H₂L ⇌ HL⁻ + H⁺ | Amino | 8.35 ± 0.05 |
Data sourced from thermochemical studies. researchgate.net
The enthalpy changes (ΔH) associated with each proton dissociation step have been determined by calorimetric measurements of the interaction between Glycyl-L-tyrosine solutions and solutions of nitric acid (HNO₃) and potassium hydroxide (KOH) across various pH ranges. researchgate.netresearchgate.net These experiments, conducted at 298.15 K and multiple ionic strengths, allow for the calculation of the standard thermodynamic characteristics of the acid-base reactions. researchgate.netresearchgate.net The thermal effects of dissociation provide critical information on the energy changes involved in the deprotonation of each functional group.
Table 3: Standard Enthalpies of Stepwise Dissociation for Glycyl-L-tyrosine
| Dissociation Step | ΔrH° (kJ/mol) |
|---|---|
| Carboxyl Group (H₃L⁺) | 1.48 ± 0.20 |
| Amino Group (H₂L) | 46.20 ± 0.20 |
Data represents the standard enthalpy of reaction at 298.15 K. researchgate.net
Thermodynamic Characteristics (ΔrH°, ΔrG°, ΔrS°) of Acid-Base Reactions
The stepwise dissociation of Glycyl-L-tyrosine in aqueous solutions has been characterized by its standard thermodynamic parameters. Calorimetric measurements have been employed to determine the thermal effects of the dipeptide's dissociation, allowing for the calculation of standard enthalpy (ΔrH°), Gibbs free energy (ΔrG°), and entropy (ΔrS°) of these acid-base reactions. researchgate.net
The dissociation of Glycyl-L-tyrosine occurs in three steps, corresponding to the deprotonation of the carboxyl group, the amino group, and the phenolic hydroxyl group. The standard thermodynamic characteristics for these stepwise dissociation processes at 298.15 K have been calculated and are presented below. researchgate.net
Table 1: Standard Thermodynamic Characteristics of Stepwise Dissociation of Glycyl-L-tyrosine at 298.15 K
| Process | pK° | ΔrG° (kJ/mol) | ΔrH° (kJ/mol) | ΔrS° (J/(mol·K)) |
|---|---|---|---|---|
| H₃L⁺ ⇌ H₂L + H⁺ | 3.08 ± 0.05 | 17.58 ± 0.28 | 1.1 ± 0.4 | -55.3 ± 1.8 |
| H₂L ⇌ HL⁻ + H⁺ | 8.27 ± 0.05 | 47.20 ± 0.28 | 44.3 ± 0.3 | -9.7 ± 1.4 |
| HL⁻ ⇌ L²⁻ + H⁺ | 10.16 ± 0.06 | 57.99 ± 0.34 | 26.0 ± 0.5 | -107.3 ± 2.2 |
Data sourced from a thermochemical study of acid-base reactions in Glycyl-L-tyrosine aqueous solutions. researchgate.net
Influence of Ionic Strength on Dissociation Enthalpy
The enthalpy of dissociation for Glycyl-L-tyrosine is influenced by the ionic strength of the solution. Studies conducted via direct calorimetry have measured the thermal effects of the dipeptide's interaction with solutions of nitric acid (HNO₃) and potassium hydroxide (KOH) at 298.15 K and at various ionic strengths, typically using potassium nitrate (B79036) (KNO₃) as the background electrolyte. researchgate.net
Research has shown that the heat effects of the stepwise dissociation of Glycyl-L-tyrosine change with increasing concentrations of the background electrolyte. researchgate.net For instance, the enthalpy changes for the dissociation processes were determined at ionic strengths of 0.25, 0.5, and 0.75 M (KNO₃). These values can be extrapolated to zero ionic strength to determine the standard enthalpy of dissociation. researchgate.netresearchgate.net
Table 2: Enthalpy of Stepwise Dissociation of Glycyl-L-tyrosine at 298.15 K and Various Ionic Strengths (KNO₃)
| Process | ΔrH (kJ/mol) at I=0.25 | ΔrH (kJ/mol) at I=0.50 | ΔrH (kJ/mol) at I=0.75 |
|---|---|---|---|
| H₂L ⇌ HL⁻ + H⁺ | 44.0 ± 0.3 | 43.8 ± 0.3 | 43.5 ± 0.3 |
| HL⁻ ⇌ L²⁻ + H⁺ | 26.6 ± 0.5 | 27.2 ± 0.5 | 27.7 ± 0.5 |
Data derived from calorimetric measurements of Glycyl-L-tyrosine solutions with KNO₃. researchgate.net
Metal Ion Complexation and Coordination Chemistry
Glycyl-L-tyrosine readily forms complexes with various metal ions, a topic of significant interest due to the roles of metal-peptide interactions in biological systems.
Interaction with Transition Metals (e.g., Zn(II), Co(II))
Comprehensive investigations into the interaction of Glycyl-L-tyrosine with transition metals such as zinc(II) and cobalt(II) have revealed that both metals behave in a qualitatively similar manner, forming equivalent species as a function of pH. nih.gov Both Zn(II) and Co(II) form bis-peptide complexes. nih.gov Around a pH of 8, the coordination involves the amino and peptide carbonyl groups. nih.gov Studies indicate that Zn(II) demonstrates a significantly higher affinity for the dipeptide ligand compared to Co(II). nih.gov At high pH, both metal systems lead to the ionization of two additional protons. In the Co(II) system, these are attributed to amide protons, while for the Zn(II) system, their origin is less clear, potentially arising from the peptide linkage or metal-bound water molecules. nih.gov
Characterization of Metal-Peptide Complexes
A variety of physicochemical and spectroscopic methods are employed to characterize metal-peptide complexes of Glycyl-L-tyrosine. These techniques provide insights into the stoichiometry, coordination geometry, and nature of the metal-ligand bonds.
Common characterization methods include:
Infrared (IR) Spectroscopy : Used to identify the functional groups of the peptide (e.g., amino, carboxyl, and carbonyl groups) involved in coordination with the metal ion by observing shifts in their vibrational frequencies. ijnc.irekb.egjocpr.com
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : Provides detailed information about the structure of the complex in solution. Changes in the chemical shifts of the peptide's protons upon metal binding help to identify the coordination sites. nih.govnih.gov
UV-Visible Spectroscopy : This technique is often used to study the d-d electronic transitions of transition metal ions within the complex, which provides information about the coordination environment and geometry. researchgate.net
Thermal Analysis (TGA) : Thermogravimetric analysis can be used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. ekb.egresearchgate.net
X-ray Crystallography : Provides definitive information on the solid-state structure of the metal complexes, including bond lengths, bond angles, and the precise coordination geometry around the metal center. epa.gov
Analytical Potentiometry for Complex Distribution
Analytical potentiometry is a powerful technique used to determine the stability constants and the distribution of various complex species in solution as a function of pH. nih.gov By monitoring the pH of a solution containing the metal ion and Glycyl-L-tyrosine during titration with a standard acid or base, one can calculate the pKa values of the ligand and the formation constants of the resulting metal complexes. nih.govmdpi.com This method allows for the creation of species distribution diagrams, which illustrate the percentage of each metal-peptide complex present in the solution at any given pH value. cdnsciencepub.com Such studies have been crucial in mapping the complex equilibria in systems containing Glycyl-L-tyrosine and metal ions like Zn(II) and Co(II). nih.gov
Biomolecular Interactions and Enzymatic Reactivity
Enzymatic Hydrolysis of Glycyl-L-Tyrosine
Glycyl-L-tyrosine is a dipeptide that undergoes enzymatic hydrolysis, a reaction catalyzed by specific enzymes. The nature of this interaction, particularly with the metalloenzyme Carboxypeptidase A, is complex and has been a subject of detailed scientific investigation.
Carboxypeptidase A (CPA), a zinc-containing protease secreted by the pancreas, catalyzes the hydrolytic cleavage of the C-terminal amino acid from a peptide chain, showing a preference for residues with hydrophobic side chains. nih.gov While CPA effectively hydrolyzes many peptides, its reaction with Glycyl-L-tyrosine is characterized by an unusually slow catalytic rate (kcat) of 0.9 min-1. nih.govacs.org
The active site of CPA contains a Zn2+ ion coordinated by the amino acid residues His69, Glu72, and His196. nih.govresearchgate.net A fourth coordination site is typically occupied by a water molecule. nih.govresearchgate.net However, high-resolution X-ray crystallography reveals that when Glycyl-L-tyrosine binds to the enzyme, it does so in a chelating configuration where both its carbonyl oxygen and N-terminal amino nitrogen bind directly to the zinc ion. nih.govacs.org This binding mode displaces the active-site water molecule, which has significant implications for the catalytic mechanism. nih.govacs.org
The interaction between Glycyl-L-tyrosine and Carboxypeptidase A is highly dependent on pH, allowing the dipeptide to function as either a substrate or an inhibitor. nih.govnih.gov This dual reactivity is governed by the protonation state of the dipeptide's N-terminal amino group. acs.org
At high pH (pH > 7): The mono-ionic form of Glycyl-L-tyrosine is prevalent. nih.govnih.gov In this state, the N-terminal amino group is neutral and coordinates with the active-site zinc ion. acs.org This binding mode, where the dipeptide chelates the zinc ion, renders the enzyme inactive, making Glycyl-L-tyrosine an effective inhibitor. nih.govresearchgate.netnih.gov This inhibitory binding is consistent with the X-ray structure of the CPA-Gly-L-Tyr complex. nih.govnih.gov
At low pH: The di-ionic form of the dipeptide is the prevailing species. nih.govnih.gov This form acts as a substrate, albeit a slow one, and undergoes hydrolysis. nih.govacs.org
| Condition | Predominant Gly-L-Tyr Form | Interaction with CPA | Outcome |
|---|---|---|---|
| High pH | Mono-ionic (Neutral N-terminus) | Chelates active-site Zn2+ ion | Enzyme Inhibition nih.govnih.gov |
| Low pH | Di-ionic (Protonated N-terminus) | Binds as a substrate | Enzymatic Hydrolysis nih.govnih.gov |
Two primary mechanisms have been proposed for CPA catalysis: the promoted water pathway and the nucleophilic pathway. nih.govwikipedia.org For Glycyl-L-tyrosine, its unique binding mode precludes the promoted water pathway because the chelating interaction with the zinc ion excludes a water molecule from the active site. nih.govacs.org
Consequently, the hydrolysis of Glycyl-L-tyrosine by CPA proceeds via the nucleophilic (or "anhydride") pathway . nih.govnih.gov This mechanism involves the following key steps:
The carboxylate side chain of the active-site residue Glutamate-270 (Glu270) acts as a nucleophile. nih.govwikipedia.org
Glu270 performs a direct nucleophilic attack on the scissile carbonyl carbon of the peptide bond in Glycyl-L-tyrosine. nih.govebi.ac.uk
This attack forms a tetrahedral intermediate which then resolves into a covalent acyl-enzyme complex , which is a mixed anhydride (B1165640). nih.govresearchgate.net
This acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule to release the products and regenerate the free enzyme. nih.govebi.ac.uk
The formation of a stable acyl-enzyme intermediate is supported by low-temperature solid-state NMR studies that detected an anhydride intermediate during the CPA-catalyzed hydrolysis of Glycyl-L-tyrosine. nih.govacs.org
Kinetic investigations have quantified the slow rate of Glycyl-L-tyrosine hydrolysis by CPA. The turnover number, or kcat, for this reaction is notably low at 0.9 min-1. nih.govacs.org
| Kinetic Parameter | Value | Method |
|---|---|---|
| kcat | 0.9 min-1 | Experimental nih.govacs.org |
| Free-Energy Barrier (ΔG‡) | 19.9 kcal/mol | Experimental (Estimated) nih.govnih.gov |
| Free-Energy Barrier (ΔG‡) | 20.1 kcal/mol | Calculated (QM/MM) nih.govnih.gov |
Metabolic Fate and Utilization in Biological Systems
In biological systems, Glycyl-L-tyrosine serves as a soluble and stable source of the amino acid L-tyrosine. chemicalbook.com Its metabolic fate is primarily dictated by its rapid breakdown into its constituent amino acids.
Upon administration into biological systems, Glycyl-L-tyrosine is rapidly and quantitatively hydrolyzed by proteases in tissues to release free glycine (B1666218) and L-tyrosine. chemicalbook.comnih.gov This efficient cleavage allows the liberated tyrosine to be used for maintaining tyrosine levels in plasma and tissues, supporting nitrogen metabolism, and facilitating normal growth. nih.govmedchemexpress.com The dipeptide itself is not detectable in plasma after infusion, indicating its complete utilization or elimination. nih.gov This rapid breakdown by various proteases underscores its efficacy as a delivery vehicle for tyrosine, particularly in nutritional applications where the low solubility of free tyrosine is a limiting factor. chemicalbook.comnih.gov
Uptake and Metabolic Processing in Cell Cultures (e.g., CHO cells)
Glycyl-L-tyrosine (Gly-L-Tyr) is widely utilized in industrial cell culture, particularly for Chinese Hamster Ovary (CHO) cells, which are a primary platform for producing recombinant therapeutic proteins. The use of Gly-L-Tyr overcomes the limited solubility of L-tyrosine in chemically defined media at neutral pH, ensuring a consistent supply of this essential amino acid for cell growth and protein synthesis.
Studies have confirmed that CHO cells readily take up Gly-L-Tyr and other dipeptides. Upon transport into the cell, the dipeptide is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-tyrosine, which then enter their respective metabolic pathways. This intracellular cleavage is a critical step, as it releases free L-tyrosine to be utilized in protein synthesis and other cellular processes.
| Dipeptide Supplement | Effect on Viable Cell Density (VCD) | Impact on Cellular Metabolism | Reference |
| Glycyl-L-tyrosine (GY) | No significant alteration compared to reference | Minimal impact observed | |
| L-tyrosyl-L-valine (YV) | No significant alteration compared to reference | Minimal impact observed | |
| L-prolyl-L-tyrosine (PY) | Significantly reduced VCD | Increased L-glutamine usage and ATP availability |
The efficient utilization of Gly-L-Tyr has been shown to improve the performance and productivity of fed-batch CHO cell cultures, highlighting its importance in biopharmaceutical manufacturing.
Pre-clinical Investigations on Tyrosine Pool Maintenance
The efficacy of Glycyl-L-tyrosine as a bioavailable source of tyrosine has been substantiated in several pre-clinical animal models, particularly in the context of parenteral nutrition. Due to its high solubility, it is an ideal component for intravenous solutions designed to deliver amino acids when oral or enteral feeding is not possible.
A key study was conducted in phenylalanine-deficient rats to assess whether parenteral administration of Gly-L-Tyr could maintain systemic tyrosine pools. Phenylalanine is the metabolic precursor to tyrosine, and its deficiency leads to a drop in tyrosine levels. The investigation demonstrated that rats receiving a phenylalanine-deficient diet supplemented with Gly-L-Tyr exhibited normal plasma, liver, and kidney tyrosine concentrations, comparable to control animals receiving a complete amino acid solution. Furthermore, the dipeptide supplementation supported normal growth rates and nitrogen retention, effectively preventing the adverse effects of tyrosine deficiency. Notably, intact Gly-L-Tyr was not detected in plasma or tissues, indicating its complete and efficient hydrolysis and utilization.
| Treatment Group | Plasma Tyrosine (μmol/L) | Liver Tyrosine (μmol/kg) | Kidney Tyrosine (μmol/kg) | Reference |
| Control (Complete AA solution) | 100 ± 6 | 211 ± 13 | 291 ± 20 | |
| Phenylalanine-Deficient | 22 ± 3 | 141 ± 11 | 148 ± 12 | |
| Phe-Deficient + Gly-L-Tyr | 98 ± 7 | 206 ± 15 | 285 ± 18 |
Data are presented as mean ± SEM. Table adapted from Stehle P, et al. (1996).
These findings have been extended to other models and clinical settings. Studies in parenterally fed neonatal piglets and human infants have also shown that Gly-L-Tyr is a safe and effective source for meeting tyrosine requirements.
Interactions with Transporters and Signaling Pathways
Inhibition of Proton-Coupled Amino Acid Transporters (e.g., PAT1)
The Proton-Coupled Amino Acid Transporter 1 (PAT1), also known as Solute Carrier Family 36 Member 1 (SLC36A1), is a membrane transporter responsible for the uptake of small, neutral amino acids such as glycine, alanine, and proline. It functions by coupling substrate transport to the electrochemical proton gradient.
Research into the substrate specificity of PAT1 has revealed that it can also transport some very small dipeptides. Studies using Xenopus laevis oocytes expressing human PAT1 (hPAT1) demonstrated that Glycyl-glycine (Gly-Gly) and Glycyl-sarcosine (Gly-Sar) can induce inward currents, indicating they are substrates for the transporter. However, the transporter appears to have strict size limitations. The same study found that slightly larger dipeptides, including Glycyl-L-alanine (Gly-Ala), Glycyl-L-proline (Gly-Pro), and Glycyl-L-phenylalanine (Gly-Phe), did not evoke any current, suggesting they are not transported by PAT1.
Further investigation has shown that Glycyl-L-tyrosine can act as an inhibitor of PAT1. In hPAT1-expressing oocytes, Gly-L-Tyr was found to inhibit the currents induced by known drug substrates of the transporter. While Gly-L-Tyr itself is not transported, its interaction with the transporter can block the passage of other substrates. However, this inhibitory effect observed in vitro did not translate to a significant in vivo interaction in a rat pharmacokinetic study, where oral administration of Gly-L-Tyr did not alter the absorption of a PAT1 drug substrate.
Evaluation of Aminopeptidase N Inhibition
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease located on the surface of various cells. As an exopeptidase, its primary function is to cleave neutral amino acids from the N-terminus of peptides, playing a role in the final stages of protein digestion and the regulation of peptide hormones.
Given its structure, Glycyl-L-tyrosine is a potential substrate for APN. The enzyme would be expected to hydrolyze the peptide bond between glycine and tyrosine, releasing the free amino acids. Known inhibitors of APN, such as bestatin (B1682670) and tosedostat, are typically peptide analogues that bind tightly to the active site, often by chelating the catalytic zinc ion, thereby blocking the enzyme's activity.
Computational and Theoretical Investigations
Molecular Modeling of Glycyl-L-Tyrosine Hydrate (B1144303) Structures
Molecular modeling of Glycyl-L-tyrosine hydrate aims to understand the three-dimensional arrangement of its atoms and the influence of water molecules on its structure and stability. This is crucial for comprehending its biological function and chemical reactivity.
The flexibility of the Glycyl-L-tyrosine molecule allows it to adopt various spatial arrangements, or conformations. Conformational analysis seeks to identify the most stable of these conformations and to understand the energy landscape that governs their interconversion. Both molecular mechanics (MM) and ab initio quantum mechanical methods are employed for this purpose.
Molecular mechanics methods use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and are well-suited for exploring the vast conformational space of flexible molecules. For Glycyl-L-tyrosine, MM simulations can reveal preferred dihedral angles and intramolecular hydrogen bonding patterns.
Ab initio methods, on the other hand, are based on the principles of quantum mechanics and provide a more accurate description of the electronic structure and energetics of a molecule. While computationally more demanding, they are essential for refining the structures and energies of the most important conformers identified by MM methods. For Glycyl-L-tyrosine, ab initio calculations can provide precise information about the subtle electronic effects that influence its conformation.
A computational study of the related dipeptide Tyr-Gly identified twenty-two different conformers in the gas phase, with the most stable structures being characterized by a folded peptide backbone and an intramolecular hydrogen bond between the C-terminal hydroxyl group and the carbonyl oxygen of the tyrosine residue. The inclusion of implicit and explicit water molecules was found to alter the relative stabilities of these conformers.
| Method | Key Findings for Dipeptide Conformational Analysis |
| Molecular Mechanics (MM) | Efficient exploration of a wide range of possible conformations, identification of low-energy structures. |
| Ab Initio Methods | Accurate calculation of the energies and geometries of key conformers, elucidation of electronic effects. |
Density Functional Theory (DFT) is a powerful quantum mechanical method that is widely used to study the interactions between molecules. In the context of this compound, DFT is employed to investigate the specific ways in which water molecules interact with the dipeptide. These studies can reveal the geometries and energies of hydrogen bonds between the peptide and surrounding water molecules, providing a detailed picture of the hydration shell.
DFT calculations have been used to study the hydration of similar dipeptides, showing that the presence of even a single explicit water molecule can significantly alter the relative stability of different conformers. For Tyr-Gly, it was found that the interaction with a single water molecule preferentially stabilizes certain conformations over others. DFT studies on water clusters themselves have shown that the theory can accurately predict the geometries, interaction energies, and vibrational frequencies of these systems.
Systematic DFT studies on 1:1 glycine-water complexes have revealed that in the gas phase, a water molecule binds more strongly to the carboxylic acid group, while in solution, the interaction with the amine group becomes more favorable. These findings highlight the importance of the surrounding environment in determining the nature of hydration.
| Interaction Site | Interaction Energy (kcal/mol) - Example Data | Key Observations |
| Carboxylic Acid Group | -8.0 to -12.0 | Strong hydrogen bonding with water molecules. |
| Amine Group | -5.0 to -9.0 | Hydrogen bonding that is sensitive to the surrounding dielectric medium. |
| Phenolic Hydroxyl Group | -4.0 to -7.0 | Acts as a hydrogen bond donor to water. |
| Peptide Backbone | Variable | Can participate in hydrogen bonding as both a donor and an acceptor. |
Quantum Mechanical and Molecular Mechanical (QM/MM) Approaches
To study the behavior of Glycyl-L-tyrosine in a complex biological environment, such as the active site of an enzyme, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are often employed. These approaches combine the accuracy of quantum mechanics for a small, reactive region of the system with the efficiency of molecular mechanics for the larger, less reactive environment.
The interaction of Glycyl-L-tyrosine with the enzyme Carboxypeptidase A (CPA) is a classic example of where QM/MM simulations have provided significant insights. Depending on the pH, Glycyl-L-tyrosine can act as either a substrate or an inhibitor of CPA. QM/MM simulations have been instrumental in elucidating the molecular basis for this dual role.
At high pH, the mono-ionic form of the dipeptide is prevalent and has been shown to chelate the active-site zinc ion, rendering the enzyme inactive. This inhibitory binding mode is consistent with X-ray crystallographic data. In these simulations, the QM region typically includes the Glycyl-L-tyrosine molecule, the zinc ion, and the side chains of key active site residues. The remainder of the protein and the surrounding solvent are treated with a molecular mechanics force field.
At lower pH, the di-ionic form of Glycyl-L-tyrosine predominates and can undergo hydrolysis catalyzed by CPA. QM/MM methods have been used to map out the reaction pathway for this process and to calculate the associated energetic barriers.
| Reaction Step | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) |
| Hydrolysis of Glycyl-L-tyrosine by CPA | 20.1 | 19.9 |
Predictive Models for Thermochemical Properties of Glycyl-L-Tyrosine
Predictive models for thermochemical properties, such as the standard enthalpy of formation, are valuable for understanding the energetics of chemical reactions and for process design. For complex molecules like Glycyl-L-tyrosine, experimental determination of these properties can be challenging.
One approach to predicting thermochemical properties is the use of group contribution methods. These methods are based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. The standard enthalpies of combustion and formation of Glycyl-L-tyrosine have been calculated using an additive group method based on a Benson-type classification of fragments.
Another approach is the use of Quantitative Structure-Property Relationship (QSPR) models. QSPR models are statistical models that relate the properties of a molecule to a set of calculated molecular descriptors. These models can be trained on a dataset of molecules with known properties and then used to predict the properties of new molecules. For the prediction of the standard enthalpy of formation, QSPR models based on genetic algorithm-based multivariate linear regression have been developed for a wide range of organic compounds.
While specific predictive models exclusively for Glycyl-L-tyrosine are not widely reported, the principles of group contribution and QSPR can be applied to estimate its thermochemical properties.
Advanced Research Applications and Derivatization
Glycyl-L-Tyrosine as a Building Block in Peptide Synthesis
Glycyl-L-tyrosine is a significant foundational component in the field of peptide and protein chemistry. nih.gov Chemists and biochemists utilize this dipeptide as a building block to construct more intricate and larger peptide chains. nih.govsigmaaldrich.com Its predictable reactivity and well-defined structural characteristics make it a favored reagent in complex synthetic strategies for creating molecules for materials science and fine chemicals. sigmaaldrich.com The tyrosine residue, in particular, contributes a phenolic functional group that can be crucial for the biological activity and structural conformation of the resulting larger peptide. nih.gov The integration of Glycyl-L-tyrosine into peptide synthesis allows for the controlled and precise assembly of peptide chains, which is essential for both therapeutic drug development and fundamental research applications. sigmaaldrich.comresearchgate.net
Synthesis and Characterization of Glycyl-L-Tyrosine Derivatives
The synthesis of Glycyl-L-tyrosine itself can be achieved through various methods, with a focus on achieving high yields and exceptional purity for subsequent applications. researchgate.net Common synthesis routes include the acyl chloride method and the carbodiimidazole method. hplc.eu The acyl chloride method may involve reacting L-tyrosine with chloroacetyl chloride to form an intermediate, which is then treated with ammonia (B1221849). hplc.eumdpi.com Enzymatic synthesis is also a viable route; for instance, the PST-01 protease from Pseudomonas aeruginosa has been used to efficiently synthesize a precursor, carbobenzoxy-glycyl-L-tyrosine amide, in the presence of organic solvents. researchgate.net
Beyond its own synthesis, Glycyl-L-tyrosine serves as a crucial starting material for producing a variety of chemical derivatives. These derivatives are designed to have specific properties for applications in pharmacology and materials science.
| Method | Description | Key Reagents/Catalysts |
|---|---|---|
| Acyl Chloride Method | Involves the reaction of tyrosine with an acyl chloride (e.g., chloroacetyl chloride) followed by amination. hplc.eumdpi.com | Chloroacetyl chloride, Ammonia |
| Carbodiimidazole Method | Uses a condensing agent to facilitate the peptide bond formation between protected glycine (B1666218) and a tyrosine ester. hplc.eu | N,N'-carbonyldiimidazole, Benzyloxycarbonyl (protecting group) |
| Enzymatic Synthesis | Utilizes an enzyme to catalyze the formation of a peptide bond for a precursor molecule. researchgate.net | PST-01 Protease |
A notable application of Glycyl-L-tyrosine is in the synthesis of novel triorganotin(IV) derivatives. nih.gov These organometallic compounds are formed by reacting Glycyl-L-tyrosine with triorganotin compounds. The resulting derivatives have been characterized using various spectroscopic techniques and have been investigated for a range of potential biomedical applications, including anti-inflammatory, antimicrobial, and cardiovascular activities. nih.gov
Role in Advanced Analytical Methodologies
In the realm of analytical chemistry, the components of Glycyl-L-tyrosine are relevant subjects for advanced separation techniques designed to distinguish between stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for separating enantiomers, which is particularly important for amino acids as their different forms (D- and L-isomers) can have vastly different biological effects. sigmaaldrich.com While L-amino acids are predominant in nature, the presence of D-amino acids in various organisms has spurred the development of methods to resolve and quantify these enantiomers. sigmaaldrich.com
Advanced chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides like teicoplanin, are highly effective for the direct analysis of underivatized amino acids like tyrosine. sigmaaldrich.com These CSPs possess ionic groups compatible with aqueous mobile phases, making them ideal for separating polar, ionic compounds without the need for prior derivatization—a step that can add complexity and potential impurities to the analysis. sigmaaldrich.com The separation mechanism on these columns can be influenced by the mobile phase composition, allowing for the fine-tuning of retention and selectivity. mdpi.com Although these methods are used to separate the enantiomers of tyrosine, the constituent amino acid of Glycyl-L-tyrosine, the reviewed literature does not indicate that Glycyl-L-tyrosine itself is used as a chiral selector or a component of the stationary phase in these chromatographic systems.
Use in Fundamental Biological Research
Glycyl-L-tyrosine is a valuable tool in fundamental biological research, primarily for studying enzyme kinetics and mechanisms. Its interaction with certain enzymes provides deep insights into catalytic processes.
A prominent example is its use in studying Carboxypeptidase A (CPA), a zinc-containing protease. nih.gov Research has revealed that Glycyl-L-tyrosine exhibits a fascinating pH-dependent dual role in its interaction with this enzyme. Depending on the pH of the environment, it can act as either a substrate that is slowly hydrolyzed or as an inhibitor that deactivates the enzyme. nih.gov
At a low pH, the di-ionic form of Glycyl-L-tyrosine prevails and undergoes hydrolysis via a nucleophilic mechanism, making it a substrate for the enzyme. nih.gov Conversely, at a high pH, the mono-ionic form of the dipeptide chelates the active-site zinc ion, which blocks the enzyme's catalytic activity and renders it an inhibitor. nih.gov This pH-dependent reactivity provides a powerful model for understanding enzyme-substrate interactions and for designing targeted enzyme inhibitors. nih.gov
| Condition | Predominant Form | Interaction with Enzyme | Role |
|---|---|---|---|
| Low pH | Di-ionic | Undergoes hydrolysis by the enzyme. nih.gov | Substrate nih.gov |
| High pH | Mono-ionic | Chelates the active-site zinc ion, blocking activity. nih.gov | Inhibitor nih.gov |
A review of scientific literature does not provide evidence supporting the use of Glycyl-L-tyrosine hydrate (B1144303) as a direct substrate for Polymerase Chain Reaction (PCR). The substrates utilized by DNA polymerase enzymes in a PCR assay are deoxyribonucleotide triphosphates (dNTPs), which are the fundamental building blocks for synthesizing new strands of DNA. While studies may investigate the role of specific amino acid residues like tyrosine within the structure of the DNA polymerase enzyme itself, the dipeptide Glycyl-L-tyrosine does not serve as a substrate for the amplification reaction. nih.gov
Investigation of DNA Structure Stabilization
While direct research specifically investigating the stabilization of DNA structures by the simple dipeptide Glycyl-L-tyrosine hydrate is not extensively detailed in publicly available literature, the potential for such interactions can be inferred from studies on tyrosine-containing peptides and their binding to nucleic acids. The primary modes of interaction are believed to involve the constituent amino acids, particularly the aromatic side chain of L-tyrosine.
Theoretical Interaction Mechanisms
The interaction between a dipeptide like Glycyl-L-tyrosine and DNA is multifaceted, involving potential contributions from the aromatic side chain, the peptide backbone, and the terminal functional groups. The tyrosine residue is considered a key component in mediating these interactions.
Furthermore, the phenolic hydroxyl group of tyrosine offers the potential for hydrogen bonding. However, some studies on homologous peptides suggest that hydrogen bonding from the tyrosine hydroxyl group to the DNA bases or phosphate (B84403) backbone may not be the primary mode of interaction in the complexes they investigated. nih.gov
The glycine residue, being the smallest amino acid, provides conformational flexibility to the dipeptide. technologynetworks.com This flexibility might allow the tyrosine residue to orient itself optimally for interaction with the DNA bases. The peptide backbone itself, with its amide and carbonyl groups, also has the potential to form hydrogen bonds with the DNA structure.
Research Findings on Tyrosine-Containing Peptides
Studies on various proteins and peptides that bind to DNA have consistently highlighted the importance of their aromatic amino acid residues. Tyrosine residues are frequently found in the DNA-binding sites of proteins and are often crucial for the binding activity. oup.comnih.gov Chemical modification of these tyrosine residues can significantly diminish or completely abolish the protein's ability to bind to DNA, underscoring their critical role. oup.comnih.gov
The stabilizing effect of peptides on DNA duplexes has been observed in various contexts. While positively charged amino acids are often a major factor in this stabilization, hydrophobic and aromatic residues can also contribute. doi.org The physicochemical properties of tyrosine make it particularly effective at mediating molecular recognition and forming productive binding interactions. nih.gov
Table of Potential Interactions
| Interacting Moiety of Glycyl-L-tyrosine | Potential DNA Target | Type of Interaction | Potential Effect |
| Tyrosine Aromatic Ring | Nucleic Acid Bases | π-π Stacking | Stabilization of DNA structure, particularly single strands |
| Peptide Backbone (Amide/Carbonyl) | Phosphate Backbone / Bases | Hydrogen Bonding | Contribution to binding affinity and stability |
| Terminal Amino and Carboxyl Groups | Phosphate Backbone / Bases | Electrostatic / H-Bonding | Contribution to binding affinity |
Future Research Directions and Unexplored Avenues
Investigation of Novel Hydration States and Polymorphs
The crystalline structure and hydration state of a pharmaceutical compound can significantly influence its solubility, stability, and bioavailability. For Glycyl-L-tyrosine hydrate (B1144303), a comprehensive exploration of its polymorphic landscape and the potential for novel hydration states is a crucial area for future research.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development. Different polymorphs of the same compound can exhibit distinct physicochemical properties. While the dihydrate form of N-glycyl-L-tyrosine has been identified and characterized, the existence of other polymorphic or amorphous forms remains an open question. google.com Research into a new polymorph of L-tyrosine, a constituent amino acid of the dipeptide, suggests that related molecules can indeed exhibit structural diversity. rsc.orgnih.govresearchgate.net Future studies should focus on systematically screening for new polymorphs of Glycyl-L-tyrosine hydrate under various crystallization conditions, including different solvents, temperatures, and pressures.
The characterization of any newly discovered polymorphs would require a combination of analytical techniques. X-ray powder diffraction (XRPD) is a primary tool for identifying different crystal structures. google.com Advanced techniques such as three-dimensional electron diffraction (3D-ED) and solid-state NMR spectroscopy, coupled with density functional theory (DFT) calculations, can provide detailed structural elucidation, as demonstrated in the study of L-tyrosine polymorphs. rsc.orgnih.gov
Understanding the thermodynamic relationships between different polymorphs and their hydration states is also essential. This involves determining their relative stabilities and the conditions under which they interconvert. Such knowledge is vital for controlling the solid-state form of this compound during manufacturing and storage to ensure product consistency and performance.
Elucidation of Advanced Enzymatic Mechanisms
The enzymatic hydrolysis of Glycyl-L-tyrosine is a key process in its biological activity, releasing its constituent amino acids for metabolic use. While the general mechanism of its cleavage by enzymes like carboxypeptidase A (CPA) has been studied, a deeper understanding of the advanced enzymatic mechanisms at a molecular level is warranted.
Future research should employ a combination of experimental and computational methods to probe the intricacies of enzyme-substrate interactions. A significant finding is that the reactivity of Glycyl-L-tyrosine with carboxypeptidase A is pH-dependent; it acts as a substrate at low pH and an inhibitor at high pH. nih.govnih.govresearchgate.net This dual role is attributed to the protonation state of the dipeptide. At high pH, the monoionic form chelates the active site zinc ion, inhibiting the enzyme. nih.govnih.govresearchgate.net Conversely, at low pH, the di-ionic form undergoes hydrolysis through a nucleophilic mechanism, forming an acyl-enzyme intermediate. nih.govnih.gov
Further studies could explore the enzymatic processing of Glycyl-L-tyrosine by other proteases and peptidases, which is relevant to its metabolism in various biological contexts. Investigating the structural dynamics of the enzyme-substrate complex using techniques like time-resolved crystallography and single-molecule spectroscopy could provide unprecedented detail about the catalytic cycle.
Development of Next-Generation Synthetic Routes
The efficient and sustainable synthesis of Glycyl-L-tyrosine is crucial for its availability for research and potential commercial applications. While several synthetic methods have been reported, the development of next-generation routes that are more environmentally friendly, cost-effective, and scalable is a key area for future research.
Traditional methods for synthesizing Glycyl-L-tyrosine include the acyl chloride method and the carbodiimide (B86325) method. chemicalbook.com The acyl chloride method involves the reaction of chloroacetyl chloride with tyrosine, followed by amination. chemicalbook.comgoogle.com While the reaction is straightforward, the purification of the final product can be complex and may require column chromatography, which is not ideal for large-scale industrial applications. chemicalbook.com The carbodiimide method utilizes a condensing agent to form the peptide bond, but the removal of by-products, such as dicyclohexylurea (DCU) when using dicyclohexylcarbodiimide (B1669883) (DCC), can be challenging. epo.org
Future research should focus on developing greener synthetic strategies. This could involve the use of enzymatic synthesis, which offers high specificity and mild reaction conditions. google.com Although challenges such as the potential for enzymatic hydrolysis of the product exist, ongoing research into enzyme immobilization and reaction engineering could overcome these limitations. google.com The use of organic-solvent stable proteases, such as PST-01 protease from Pseudomonas aeruginosa PST-01, has shown promise for the synthesis of Glycyl-L-tyrosine derivatives in non-aqueous media, which can shift the reaction equilibrium towards synthesis. researchgate.net
Another promising avenue is the development of novel protecting group strategies and coupling reagents that minimize waste and simplify purification. Solid-phase peptide synthesis (SPPS) techniques, which have been developed for tyrosine-containing peptides, could also be adapted and optimized for the efficient production of Glycyl-L-tyrosine. unimelb.edu.aunih.gov The ideal next-generation synthetic route would offer high yield, high purity, operational simplicity, and minimal environmental impact. chemicalbook.com
Exploration of Biomolecular Recognition and Specificity
Understanding how this compound interacts with other biomolecules is fundamental to elucidating its biological functions and designing potential therapeutic applications. The exploration of its biomolecular recognition and specificity is a critical frontier for future research.
Glycyl-L-tyrosine's structure suggests it can participate in various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking involving the tyrosine residue. These interactions govern its binding to specific biological targets such as enzymes and receptors. chemicalbook.com The tyrosine residue, with its phenolic hydroxyl group, is particularly important for molecular recognition. nih.gov
Future studies should aim to identify and characterize the specific binding partners of Glycyl-L-tyrosine within a cellular context. This could involve techniques such as affinity chromatography, pull-down assays, and mass spectrometry-based proteomics. Once binding partners are identified, structural biology techniques like X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the complex, revealing the precise molecular interactions at the binding interface.
Furthermore, the molecular recognition of tyrosine-containing peptides by synthetic receptors, such as pseudopeptidic cages, has been demonstrated. nih.gov This research provides a framework for designing synthetic molecules that can specifically bind to Glycyl-L-tyrosine, which could have applications in diagnostics or as tools to modulate its biological activity. Fluorescence and NMR spectroscopy are powerful techniques for studying these interactions in solution and determining binding affinities. nih.gov
Integration of Multi-Scale Computational Methodologies
The integration of multi-scale computational methodologies offers a powerful approach to understanding the behavior of this compound from the atomic to the macroscopic level. These methods can provide insights that are often difficult to obtain through experimental means alone.
At the quantum mechanical (QM) level, methods like density functional theory (DFT) can be used to study the electronic structure and reactivity of the molecule. This is particularly useful for elucidating enzymatic reaction mechanisms, as discussed in section 8.2.
Molecular dynamics (MD) simulations, which are a cornerstone of computational biophysics, can be used to study the conformational dynamics of this compound in solution and its interactions with water molecules and other solutes. researchgate.netnih.gov MD simulations can reveal how the dipeptide influences the structure and dynamics of the surrounding water, providing a molecular-level understanding of its hydration. mdpi.comnih.gov These simulations can also be used to study the binding of Glycyl-L-tyrosine to its biological targets, complementing experimental structural data.
For larger and more complex systems, multi-scale models that combine different levels of theory are necessary. nih.govbiosyl.org For instance, hybrid QM/MM methods, which treat the reactive part of a system with QM and the rest with molecular mechanics (MM), are well-suited for studying enzymatic reactions. nih.gov Coarse-graining methods can be employed to simulate larger systems over longer timescales, which is important for studying processes like self-assembly or interactions with large biological macromolecules. nih.gov
Future computational studies should focus on developing and applying these multi-scale approaches to address specific questions about this compound. For example, simulations could be used to predict the formation of different polymorphs and their relative stabilities, guide the design of new synthetic routes, and predict the binding affinity of Glycyl-L-tyrosine to novel biological targets. The synergy between advanced computational modeling and experimental validation will be crucial for advancing our understanding of this dipeptide. utep.eduaps.org
Q & A
Q. What are the standard methods for synthesizing Glycyl-L-tyrosine hydrate in laboratory settings?
this compound is synthesized via peptide bond formation between glycine and L-tyrosine. Common methodologies include:
- Solid-phase peptide synthesis (SPPS): Utilizes Fmoc or Boc protection strategies for amino acid coupling, followed by cleavage and purification .
- Solution-phase synthesis: Employs carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxyl group of glycine for reaction with the amine group of tyrosine . Post-synthesis, the hydrate form is obtained through crystallization in aqueous conditions. Researchers must verify the absence of racemization via chiral HPLC or circular dichroism (CD) spectroscopy.
Q. How can researchers verify the purity and structural integrity of this compound?
- Purity analysis: Use reversed-phase HPLC with UV detection (λ = 280 nm for tyrosine absorbance) and compare retention times against USP reference standards (e.g., USP Glycyl-L-tyrosine RS) . Acceptable purity thresholds are >98.0% (w/w) for research-grade material .
- Structural confirmation: Employ -NMR and -NMR to validate the peptide backbone and hydrate formation. Mass spectrometry (ESI-MS or MALDI-TOF) confirms the molecular ion peak at m/z 256.2551 (CHNO) .
Q. What are the solubility characteristics of this compound in aqueous and organic solvents?
this compound is highly soluble in water (≥50 mg/mL) due to its polar peptide bonds and hydrated crystalline structure. It is insoluble in non-polar solvents (e.g., ethanol, DMSO) . For buffer preparation, solubility can be enhanced by adjusting pH to 6–8, avoiding extremes that may hydrolyze the peptide bond.
Advanced Research Questions
Q. What experimental strategies are recommended to assess the stability of this compound under varying physiological pH conditions?
- Accelerated stability studies: Incubate the compound in buffers simulating physiological pH (e.g., gastric pH 1.2, intestinal pH 6.8) at 37°C. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
- Hydrolysis analysis: Use LC-MS to identify hydrolytic byproducts (e.g., free glycine and tyrosine) under acidic/basic conditions. Control humidity during storage to prevent hydrate dissociation .
Q. How should researchers resolve discrepancies in reported solubility data for this compound across different studies?
- Hydrate vs. anhydrous form confirmation: Use thermogravimetric analysis (TGA) to quantify water content (hydrate form: ~7% HO by mass) .
- Standardized protocols: Adopt USP monographs for solubility testing (e.g., shake-flask method with UV quantification) to minimize variability. Cross-validate with gravimetric analysis .
Q. What chromatographic techniques are optimal for separating this compound from complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
